2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate
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Overview
Description
2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate is a complex organic compound with a unique structure that includes a cyclohexenone ring, a hydroxyl group, and a dimethyldithiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate typically involves the reaction of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl chloride with sodium dimethyldithiocarbamate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.
Substitution: The dimethyldithiocarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted dithiocarbamates.
Scientific Research Applications
2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate involves its interaction with specific molecular targets. The dimethyldithiocarbamate group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl methylcarbamate
- 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl ethyldithiocarbamate
- 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl phenylcarbamate
Uniqueness
Compared to similar compounds, 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl dimethyldithiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethyldithiocarbamate group allows for unique interactions with metal ions and thiol groups, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) N,N-dimethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-11(2)5-7(13)9(8(14)6-11)16-10(15)12(3)4/h13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXNIIGOBATSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)SC(=S)N(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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